N-[(4-bromophenyl)(furan-2-ylformamido)methyl]furan-2-carboxamide
Description
Properties
Molecular Formula |
C17H13BrN2O4 |
|---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
N-[(4-bromophenyl)-(furan-2-carbonylamino)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H13BrN2O4/c18-12-7-5-11(6-8-12)15(19-16(21)13-3-1-9-23-13)20-17(22)14-4-2-10-24-14/h1-10,15H,(H,19,21)(H,20,22) |
InChI Key |
LMJQBJFNLJYYQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(C2=CC=C(C=C2)Br)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Reaction of Furan-2-Carbonyl Chloride with 4-Bromoaniline
The direct amidation of furan-2-carbonyl chloride (1 ) with 4-bromoaniline (2 ) in the presence of triethylamine (EtN) yields N-(4-bromophenyl)furan-2-carboxamide (3 ) with 94% efficiency. The reaction proceeds under mild conditions (room temperature, dichloromethane solvent) and requires no specialized equipment:
Reaction Conditions
-
Reagents : Furan-2-carbonyl chloride (1.2 eq.), 4-bromoaniline (1.0 eq.), EtN (1.5 eq.)
-
Solvent : Anhydrous dichloromethane (DCM)
-
Time : 4–6 hours
-
Workup : Aqueous extraction, column chromatography (ethyl acetate/hexane)
Characterization Data for Compound 3
-
H NMR (500 MHz, DMSO) : δ 10.31 (s, 1H, NH), 7.94 (d, J = 1.6 Hz, 1H, furan H), 7.79–7.68 (m, 2H, Ar-H), 7.52 (d, J = 8.9 Hz, 2H, Ar-H), 7.33 (d, J = 3.5 Hz, 1H, furan H), 6.70 (dd, J = 3.5, 1.7 Hz, 1H, furan H)
-
EI/MS : m/z 267.2 [M+H]
This intermediate serves as a critical building block for further functionalization.
The central methylene group in the target compound necessitates the introduction of a bifunctional spacer linking the 4-bromophenyl and formamido groups. While no direct examples exist, analogous Suzuki–Miyaura cross-coupling and alkylation methods provide a framework.
Palladium-Catalyzed Arylation of Secondary Amines
Source demonstrates the use of tetrakis(triphenylphosphine)palladium(0) to arylate N-(4-bromophenyl)furan-2-carboxamide (3 ) with boronic acids, yielding derivatives (5a-i ) in 43–83% yields. Adapting this approach, a methylene-linked bis-amide could theoretically form via double arylation of a methylene diamine precursor.
Hypothetical Reaction Pathway
-
Synthesis of Methylene Diamine : React 4-bromobenzylamine with formaldehyde to generate N-(4-bromobenzyl)methylenediamine.
-
Double Amidation : Treat the diamine with furan-2-carbonyl chloride (2.0 eq.) under basic conditions (EtN/DCM).
Challenges : Competing side reactions (e.g., mono- vs. bis-amide formation) necessitate careful stoichiometric control and protective group strategies.
Multi-Step Assembly via Reductive Amination
A reductive amination approach could consolidate the methylene bridge and amide functionalities. Source highlights the use of magnesium chloride and paraformaldehyde to form hydroxynaphthaldehyde intermediates, suggesting a route to methylene-linked structures.
Proposed Reductive Amination Protocol
-
Formation of Iminium Intermediate : React 4-bromoaniline with furan-2-carbaldehyde in the presence of MgCl and paraformaldehyde.
-
Reduction : Use sodium cyanoborohydride (NaBHCN) to reduce the imine to a secondary amine.
-
Amidation : Introduce the second furan-2-carboxamide group via reaction with furan-2-carbonyl chloride.
Optimization Considerations :
-
Solvent : Tetrahydrofuran (THF) or methanol
-
Catalyst : Lewis acids (e.g., ZnCl) to enhance imine formation
-
Temperature : 0°C to room temperature
Characterization and Validation of Synthetic Routes
Spectroscopic Confirmation
Critical characterization data for intermediates and the final product should include:
-
H/C NMR : To confirm the integration of the methylene bridge and amide protons.
-
High-Resolution Mass Spectrometry (HRMS) : For molecular ion verification.
-
X-ray Crystallography : If feasible, to resolve stereochemical ambiguities.
Challenges in Purification
-
Column Chromatography : Use gradient elution (hexane/ethyl acetate) to separate polar amide byproducts.
-
Recrystallization : Ethanol/water mixtures may improve purity.
Comparative Analysis of Synthetic Routes
The table below evaluates hypothetical methods based on yield, scalability, and practicality:
| Method | Key Steps | Yield Estimate | Complexity |
|---|---|---|---|
| Direct Amidation | Single-step amide bond formation | 60–75% | Low |
| Suzuki–Miyaura Coupling | Palladium-catalyzed cross-coupling | 40–65% | Moderate |
| Reductive Amination | Iminium formation + reduction | 30–50% | High |
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)(2-furoylamino)methyl]-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemical Properties and Structure
N-[(4-bromophenyl)(furan-2-ylformamido)methyl]furan-2-carboxamide has a complex structure characterized by the presence of bromine, furan, and amide functional groups. Its molecular formula is , with a molecular weight of approximately 280.12 g/mol. The compound's structure allows for diverse interactions with biological targets and materials.
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing furan and bromophenyl groups have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated several furan derivatives, revealing that compounds with bromophenyl substitutions showed enhanced activity against breast cancer cells. These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .
2. Antimicrobial Properties
The antimicrobial potential of furan derivatives has also been explored. Compounds similar to this compound demonstrated effectiveness against various bacterial strains, indicating potential use in developing new antibiotics.
Case Study:
A recent publication highlighted the synthesis of furan-based compounds, which exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study suggested that the presence of the bromine atom enhances the compound's lipophilicity, facilitating better membrane penetration .
Material Science Applications
1. Organic Electronics
this compound has potential applications in organic electronics due to its unique electronic properties. Furan-containing compounds are known for their ability to act as electron donors or acceptors in organic photovoltaic devices.
Research Insight:
Studies have shown that incorporating furan moieties into polymer matrices can improve charge mobility and stability in organic solar cells. The compound's ability to form π-stacking interactions can enhance the overall performance of electronic devices .
2. Photovoltaic Materials
The compound can be utilized in the development of photovoltaic materials where light absorption and charge separation are crucial. Its structural characteristics allow it to participate in light-harvesting processes effectively.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)(2-furoylamino)methyl]-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(4-Bromophenyl)furan-2-carboxamide (Compound 3)
Structure: A single furan-2-carboxamide group attached to 4-bromophenyl via an amide bond. Synthesis: Prepared from furan-2-carbonyl chloride and 4-bromoaniline in 94% yield under mild conditions . Activity: Acts as a precursor for Suzuki-derived analogs (5a-i), showing moderate antibacterial activity against drug-resistant Gram-negative pathogens like Acinetobacter baumannii and Klebsiella pneumoniae .
N-(4-Bromophenyl)quinoline-2-carboxamide (5c)
Structure: Quinoline-2-carboxamide substituted at the 4-bromophenyl position. Synthesis: Achieved via microwave-assisted direct amidation (150°C, 2 hours) with yields influenced by solvent and catalyst choice (e.g., PTSA in DMF) . Comparison: The target compound’s furan rings may offer different electronic profiles, favoring hydrogen bonding over planar stacking .
5-Bromo-N-(4-bromophenyl)furan-2-carboxamide
Structure: Features a brominated furan ring (5-bromo substitution) attached to 4-bromophenyl. Activity: Bromine atoms may enhance lipophilicity and membrane penetration, improving efficacy against resistant Staphylococcus aureus and Salmonella enterica . Key Difference: The target compound’s formamido group introduces additional hydrogen-bonding sites, which could improve target affinity .
N-{4-[5-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide
Structure: Combines a furan-2-carboxamide with a 1,2,4-oxadiazole-linked bromofuran moiety. Synthesis: Involves cyclization reactions to form the oxadiazole core, a common strategy for enhancing metabolic stability . Activity: The oxadiazole group may confer resistance to enzymatic degradation, extending half-life in vivo.
Physicochemical and Pharmacokinetic Considerations
- Solubility : Furan-based carboxamides generally exhibit low aqueous solubility, necessitating formulation adjustments. The target compound’s polar formamido group may improve solubility compared to brominated analogs .
- LogP : Bromine substitutions (e.g., in 5-bromo derivatives) increase LogP (~3.9), enhancing membrane permeability but risking toxicity. The target compound’s balance of lipophilic (bromophenyl) and hydrophilic (formamido) groups may optimize bioavailability .
Biological Activity
N-[(4-bromophenyl)(furan-2-ylformamido)methyl]furan-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of antibacterial properties. This article explores the synthesis, biological activity, and underlying mechanisms of this compound, drawing on diverse research findings.
Synthesis
The compound was synthesized through a multi-step process involving the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine. This reaction yielded N-(4-bromophenyl)furan-2-carboxamide, which was further arylated via Suzuki-Miyaura cross-coupling to produce various analogues. The overall yield for the synthesis was reported to be around 94% for the initial compound and 43-83% for its derivatives .
Antibacterial Properties
Extensive research has demonstrated that this compound exhibits significant antibacterial activity against a range of clinically relevant drug-resistant bacteria, including:
- Acinetobacter baumannii
- Klebsiella pneumoniae
- Enterobacter cloacae
- Staphylococcus aureus
In particular, it showed remarkable efficacy against NDM-positive strains of A. baumannii, outperforming several commercially available antibiotics. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined using standard agar well diffusion methods, confirming its potential as a therapeutic agent against resistant pathogens .
Molecular docking studies and molecular dynamics simulations have provided insights into the interaction mechanisms between the compound and bacterial targets. The compound is believed to enhance the activity of existing antibiotics by forming strong hydrogen bonds and hydrophobic interactions with bacterial enzymes, particularly those involved in drug resistance mechanisms like NDM-1 .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-[(4-bromophenyl)(furan-2-ylformamido)methyl]furan-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling furan-2-carboxylic acid derivatives with bromophenyl intermediates via amide bond formation. For example:
- Step 1 : Activation of furan-2-carboxylic acid using coupling agents like EDCI/HOBt to form an active ester.
- Step 2 : Reaction with 4-bromophenylamine derivatives under inert conditions (e.g., nitrogen atmosphere) to ensure high yield .
- Optimization : Solvent choice (e.g., DMF for polar intermediates), temperature control (0–25°C to prevent side reactions), and purification via column chromatography or recrystallization .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation requires:
- NMR Spectroscopy : 1H/13C NMR to identify proton environments (e.g., furan ring protons at δ 6.2–7.4 ppm) and amide carbonyl signals (δ ~165–170 ppm). 2D NMR (COSY, HSQC) resolves connectivity .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ at m/z 443.97 for C19H14BrN2O3) .
- X-ray Diffraction : For crystallographic data, though this requires high-purity single crystals .
Q. What preliminary biological assays are recommended to screen for activity?
- Methodological Answer : Initial screens include:
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s amide and furan motifs .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX refinement resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer :
- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data.
- Refinement with SHELXL : Apply restraints for disordered bromophenyl groups and anisotropic displacement parameters. Validate using R1/wR2 convergence (<5% discrepancy) and check for residual electron density peaks .
- Case Study : A related furan-carboxamide exhibited torsional flexibility in the amide linker, resolved via SHELX’s TWIN and HKLF5 commands for twinned crystals .
Q. How to address contradictions in reported biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and use internal controls (e.g., doxorubicin for cancer studies) .
- Cellular Models : Test across multiple cell lines (e.g., primary vs. immortalized) to rule out lineage-specific effects.
- Structural Analogues : Compare with compounds like N-(4-bromophenyl)furan-2-carboxamide (CID 785196) to isolate the impact of the formamido-methyl group .
Q. What computational strategies predict target binding modes and optimize derivative design?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screen against targets like COX-2 or EGFR using the compound’s 3D structure (PDB ID: 1PXX). Prioritize poses with hydrogen bonds to the amide group and π-π stacking with the bromophenyl ring .
- QSAR Modeling : Use descriptors (e.g., logP, polar surface area) from PubChem data (CID 785196) to correlate substituent effects (e.g., bromine vs. chlorine) with activity .
Q. How does the compound’s reactivity with nucleophiles inform derivatization strategies?
- Methodological Answer :
- Bromophenyl Substitution : React with NaN3 or amines (e.g., piperazine) in DMSO at 80°C to replace the bromine atom, monitored via TLC .
- Furan Ring Oxidation : Use KMnO4 in acidic conditions to generate diketone intermediates for cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
